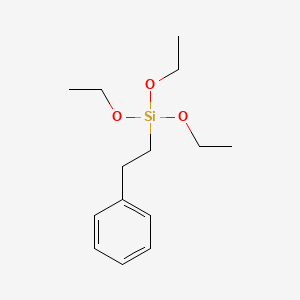![molecular formula C9H17NO B8671737 4-[(dimethylamino)methyl]cyclohexan-1-one](/img/structure/B8671737.png)
4-[(dimethylamino)methyl]cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(dimethylamino)methyl]cyclohexan-1-one is an organic compound with a unique structure that includes a cyclohexanone ring substituted with a dimethylaminomethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(dimethylamino)methyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with formaldehyde and dimethylamine. The process can be carried out under acidic or basic conditions, with the choice of catalyst and solvent affecting the yield and purity of the product. For example, using hydrochloric acid as a catalyst in an aqueous medium can facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and maximize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
4-[(dimethylamino)methyl]cyclohexan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides and amines can react with the dimethylaminomethyl group under appropriate conditions.
Major Products
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
科学研究应用
4-[(dimethylamino)methyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 4-[(dimethylamino)methyl]cyclohexan-1-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
4-[Dimethylaminomethyl]heliomycin: A derivative with enhanced water solubility and greater antitumor effects.
N,N-Dimethylaminomethylferrocene: A compound with similar structural features but different applications.
Uniqueness
4-[(dimethylamino)methyl]cyclohexan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
属性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC 名称 |
4-[(dimethylamino)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C9H17NO/c1-10(2)7-8-3-5-9(11)6-4-8/h8H,3-7H2,1-2H3 |
InChI 键 |
CXDCQPPTWNFDAP-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1CCC(=O)CC1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
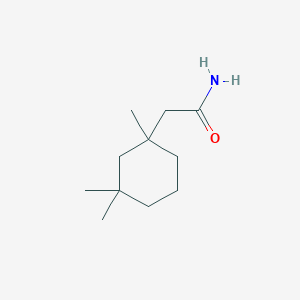
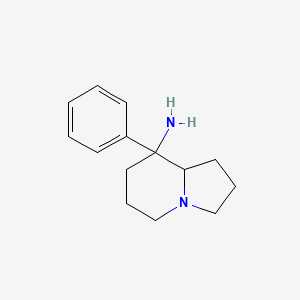
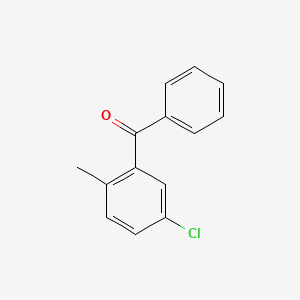
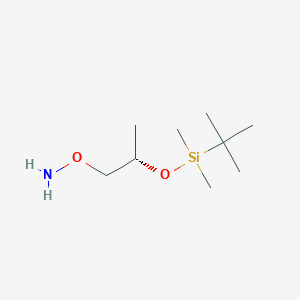
![Methyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B8671700.png)
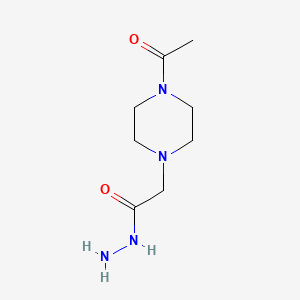
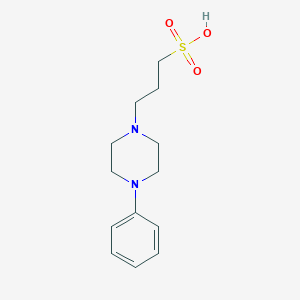
![(2S)-2-[(benzyloxy)methyl]-1,4-dioxane](/img/structure/B8671719.png)
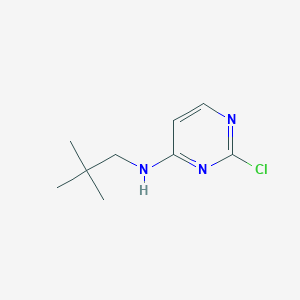
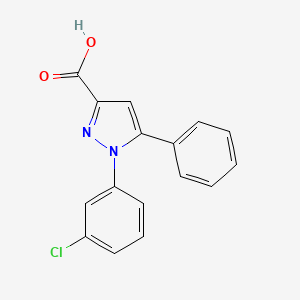
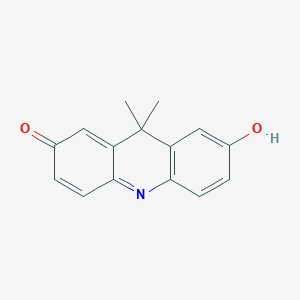
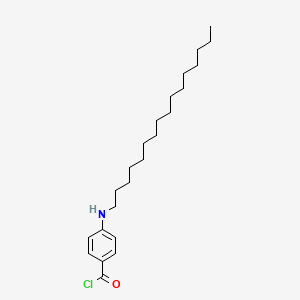
![4-[2-(Ethylamino)ethyl]benzene-1,2-diol;hydrobromide](/img/structure/B8671766.png)
